[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors under specific conditions to form the azabicyclo[3.1.1]heptane core.
Introduction of the difluorophenyl group: The difluorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.
Addition of the methanol group: The final step involves the addition of the methanol group to the bicyclic structure, typically through a reduction reaction using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to modify the bicyclic structure or the difluorophenyl group, often using reducing agents like LiAlH4 or NaBH4.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Modified bicyclic structures, reduced difluorophenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and the bicyclic structure play crucial roles in binding to these targets, modulating their activity. The methanol group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
[5-(2,6-dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with chlorine atoms instead of fluorine.
[5-(2,6-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of difluorophenyl groups in [5-(2,6-difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity, highlighting its potential for various applications.
Properties
CAS No. |
2703781-89-7 |
---|---|
Molecular Formula |
C13H15F2NO |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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